Ianthellamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata. This compound has garnered significant attention due to its selective inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The inhibition of this enzyme by this compound has shown potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ianthellamide A involves several steps, starting with the extraction from the marine sponge Ianthella quadrangulata. The compound is then purified using chromatographic techniques. The detailed synthetic route and reaction conditions are not extensively documented in the literature, but the isolation process typically involves solvent extraction followed by various chromatographic separations .

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .

Análisis De Reacciones Químicas

Types of Reactions: Ianthellamide A primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and hydroxyl groups. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.

Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while nucleophilic substitution can replace functional groups with nucleophiles .

Aplicaciones Científicas De Investigación

Ianthellamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a selective inhibitor in enzymatic studies to understand the kynurenine pathway.

Biology: Investigated for its role in modulating neurochemical pathways and its potential neuroprotective effects.

Medicine: Explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease and Huntington’s disease.

Mecanismo De Acción

Ianthellamide A exerts its effects by selectively inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This inhibition leads to an increase in the levels of kynurenic acid, a neuroprotective metabolite. The molecular targets include the active site of kynurenine 3-hydroxylase, where this compound binds and prevents the enzyme from catalyzing its substrate. This modulation of the kynurenine pathway has significant implications for neuroprotection and the treatment of neurodegenerative disorders .

Comparación Con Compuestos Similares

Kynurenine: A substrate of kynurenine 3-hydroxylase, involved in the same metabolic pathway.

Kynurenic Acid: A metabolite in the kynurenine pathway with neuroprotective properties.

3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, produced by the action of kynurenine 3-hydroxylase.

Comparison: Ianthellamide A is unique in its selective inhibition of kynurenine 3-hydroxylase, which distinguishes it from other compounds in the kynurenine pathway. While kynurenine and 3-hydroxykynurenine are substrates and products of the enzyme, respectively, this compound acts as an inhibitor, thereby modulating the pathway and increasing the levels of kynurenic acid .

Propiedades

IUPAC Name |

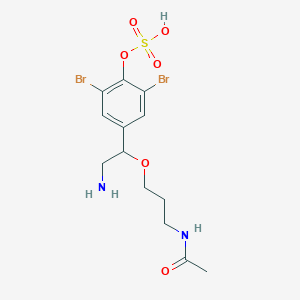

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKTVGRPGJKVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Ianthellamide A?

A1: this compound is a selective inhibitor of kynurenine-3-hydroxylase (KMO). [] This enzyme plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting KMO, this compound disrupts the production of downstream metabolites in the kynurenine pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.